molecular formula C10H12F2O4S B12071629 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid

3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid

Cat. No.: B12071629
M. Wt: 266.26 g/mol
InChI Key: LXWJEGYBIVJCFK-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid is a substituted thiophene derivative characterized by a carboxylic acid group at position 2 of the heterocyclic ring. The molecule features two distinct alkoxy substituents: a difluoromethoxy group (-OCF₂H) at position 3 and an isobutoxy group (-OCH₂C(CH₃)₂) at position 3. These substituents confer unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to simpler thiophene analogs.

Properties

Molecular Formula

C10H12F2O4S

Molecular Weight

266.26 g/mol

IUPAC Name

3-(difluoromethoxy)-5-(2-methylpropoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H12F2O4S/c1-5(2)4-15-7-3-6(16-10(11)12)8(17-7)9(13)14/h3,5,10H,4H2,1-2H3,(H,13,14)

InChI Key

LXWJEGYBIVJCFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(S1)C(=O)O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The difluoromethoxy and isobutoxy groups are introduced via nucleophilic substitution reactions. For instance, the difluoromethoxy group can be added using difluoromethyl ether in the presence of a base.

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: In an industrial setting, the production of 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The difluoromethoxy and isobutoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides and bases.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted thiophenes depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biology and Medicine:

    Drug Development: Due to its unique structure, the compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Industry:

    Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.

    Electronics: Its incorporation into electronic materials can enhance the performance of devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and isobutoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid can be contextualized against related thiophene and bicyclic derivatives documented in pharmacopeial and synthetic chemistry literature.

Table 1: Structural Comparison of Thiophene Derivatives

Compound Name (Reference) Substituents Key Functional Groups
3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid -OCF₂H (position 3), -OCH₂C(CH₃)₂ (position 5), -COOH (position 2) Difluoromethoxy, isobutoxy, carboxylic acid
3-Hydroxy-4-methylthiophen-2(5H)-one -OH (position 3), -CH₃ (position 4), ketone (position 2) Hydroxy, methyl, ketone
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Ethoxycarbonylamino (-NHCOOEt), -CH₃ (position 3), bicyclic framework Bicyclic core, ethoxycarbonylamino, carboxylic acid

Key Observations:

Substituent Effects on Lipophilicity: The difluoromethoxy group in the target compound enhances lipophilicity compared to the hydroxy group in 3-hydroxy-4-methylthiophen-2(5H)-one . The isobutoxy substituent introduces steric bulk, which may hinder enzymatic interactions compared to smaller groups like the methyl or ethoxycarbonylamino moieties in related compounds .

Solubility and Stability :

  • The carboxylic acid group (-COOH) in the target compound and the bicyclic derivative confers aqueous solubility at physiological pH. However, the bicyclic framework in the latter may reduce solubility due to increased rigidity.
  • The ketone group in 3-hydroxy-4-methylthiophen-2(5H)-one could increase reactivity (e.g., susceptibility to nucleophilic attack) compared to the stable ether linkages in the target compound.

Bioactivity Implications: Compounds with bicyclic cores (e.g., the (6R,7R)-derivative ) often exhibit enhanced target specificity due to conformational constraints, whereas the planar thiophene ring in the target compound may allow broader binding interactions.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis requires selective etherification and fluorination steps, which are more complex than the straightforward alkylation or oxidation used for simpler analogs like 3-hydroxy-4-methylthiophen-2(5H)-one .
  • Data Gaps : While the provided evidence catalogs structural analogs, comparative bioactivity or pharmacokinetic data (e.g., IC₅₀, logP) are absent. Further studies are needed to quantify the advantages of difluoromethoxy and isobutoxy groups over other substituents.

Biological Activity

3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H14F2O3S
  • Molecular Weight : 284.30 g/mol
  • IUPAC Name : 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid
  • Structure : The compound features a thiophene ring substituted with difluoromethoxy and isobutoxy groups, along with a carboxylic acid functional group.

Biological Activity

The biological activity of 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Insecticidal Activity : A study exploring its larvicidal effects against Aedes aegypti, a vector for dengue and Zika viruses, reported promising results. The compound exhibited an LC50 value of 15 μM after 24 hours, indicating significant larvicidal activity while showing low toxicity to non-target organisms.

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, 3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid was tested against various pathogens:

PathogenMIC (μg/mL)Notes
Staphylococcus aureus8Effective against resistant strains
Escherichia coli16Moderate effectiveness
Pseudomonas aeruginosa32Less effective

This study highlights the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacteria.

Case Study 2: Insecticidal Activity

The larvicidal efficacy of the compound was assessed using standard protocols:

CompoundLC50 (μM)LC90 (μM)Observations
3-(Difluoromethoxy)-5-isobutoxythiophene-2-carboxylic acid1545Significant mortality observed
Positive Control (Temephos)<10<20Highly effective

The results indicate that the compound could serve as an alternative to conventional insecticides, especially amid rising resistance in mosquito populations.

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. The following findings summarize key insights:

  • Structure-Activity Relationship (SAR) : Modifications to the thiophene ring and substituent groups have been explored to improve potency and selectivity.
  • Mechanism of Action : Ongoing studies aim to elucidate the specific biochemical pathways affected by the compound, particularly in inflammatory response modulation and microbial inhibition.

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